
ベロトラルстат
説明
BCX-7353 は、ベロトラルстатとしても知られており、血漿カリクレインの強力な経口小分子阻害剤です。主に遺伝性血管浮腫発作の予防に使用されます。 遺伝性血管浮腫は、皮膚、消化管、気道など、体のさまざまな部位に重度の腫れが繰り返し起こる遺伝性疾患です . BCX-7353 は BioCryst Pharmaceuticals によって開発され、Orladeyo という商品名で販売されています .
科学的研究の応用
Clinical Trials
The efficacy of berotralstat has been primarily established through two pivotal clinical trials: APeX-2 and APeX-J.
- APeX-2 Trial : This phase 3 trial involved 121 patients with HAE due to C1 inhibitor deficiency. Participants were randomized to receive either berotralstat at doses of 110 mg or 150 mg or a placebo for 24 weeks. Results indicated that the 150 mg dose reduced the mean monthly attack rate from 2.35 to 1.31 attacks (a reduction of 44.2%), while the 110 mg dose resulted in a reduction to 1.65 attacks per month .
- APeX-J Trial : This study further confirmed the findings of APeX-2, showing a similar reduction in attack rates among participants receiving berotralstat compared to placebo .
Real-World Evidence
Recent studies have provided insights into the real-world effectiveness of berotralstat:
- A study conducted from June 2022 to May 2023 reported that patients switching from plasma-derived C1 inhibitor therapy to berotralstat experienced a significant decrease in attack frequency from an average of 3.3 to 1.6 attacks per month (approximately 52% reduction) .
- Another survey indicated high patient satisfaction and adherence rates with berotralstat, suggesting that patients prefer this oral therapy over traditional intravenous treatments .
Safety Profile
Berotralstat has demonstrated a favorable safety profile across clinical trials and real-world studies:
- Common treatment-emergent adverse events included gastrointestinal issues such as abdominal pain, diarrhea, and vomiting; however, these were generally mild and transient .
- In long-term follow-up studies, no serious drug-related adverse events were reported, affirming its safety for chronic use in HAE patients .
Summary of Clinical Findings
Study | Dose (mg) | Monthly Attack Rate (Baseline) | Monthly Attack Rate (Post-Treatment) | Reduction (%) |
---|---|---|---|---|
APeX-2 | 150 | 2.35 | 1.31 | 44.2 |
APeX-2 | 110 | 2.35 | 1.65 | 30 |
Real-World | N/A | 3.3 | 1.6 | ~52 |
Long-Term Outcomes
Longitudinal studies indicate that the efficacy of berotralstat may improve over time, with some patients experiencing up to a 79% reduction in attack frequency after extended treatment periods . This finding highlights its potential as a first-line therapy for long-term management of HAE.
作用機序
BCX-7353 は、ブラジキニン放出に関与する酵素である血漿カリクレインを選択的に阻害することで、その効果を発揮します。ブラジキニンは、遺伝性血管浮腫発作に関連する腫れや痛みを促進する主要な生物学的ペプチドです。 血漿カリクレインの酵素活性を阻害することにより、BCX-7353 はブラジキニンの形成を防ぎ、これにより血管浮腫発作の頻度と重症度が軽減されます .
生化学分析
Biochemical Properties
Berotralstat plays a significant role in biochemical reactions by inhibiting the enzymatic activity of plasma kallikrein . Plasma kallikrein is a serine protease essential for the formation of bradykinin . By blocking plasma kallikrein, Berotralstat decreases the production and accumulation of bradykinin , a major biologic peptide that promotes swelling and pain associated with attacks of HAE .
Cellular Effects
The effects of Berotralstat on cells are primarily related to its ability to prevent the formation of bradykinin . Bradykinin is known to cause localized tissue edema during attacks of HAE . By inhibiting the production of bradykinin, Berotralstat helps to prevent these attacks .
Molecular Mechanism
The molecular mechanism of action of Berotralstat involves the inhibition of plasma kallikrein . This prevents the release of bradykinin, thereby reducing swelling and pain associated with HAE attacks .
Temporal Effects in Laboratory Settings
Berotralstat has been studied in various clinical trials . The pharmacokinetics of Berotralstat were characterized by population pharmacokinetic modeling of data from 13 clinical studies and a total of 771 healthy subjects and patients with HAE .
Metabolic Pathways
Berotralstat’s role in metabolic pathways is primarily related to its inhibition of plasma kallikrein . This prevents the formation of bradykinin, thereby influencing the biochemical reactions associated with HAE attacks .
Transport and Distribution
As an orally administered drug , it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body via the bloodstream.
Subcellular Localization
The subcellular localization of Berotralstat is not specified in the search results. As a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within cells .
準備方法
合成経路と反応条件
BCX-7353 の合成には、3-アミノベンズアルデヒドから始まるいくつかの重要なステップが含まれます。このプロセスには、環化、アンモニア化還元、酸化反応が含まれます。 中間体 1-[3-[[[(1,1-ジメチルエトキシ)カルボニル]アミノ]メチル]フェニル]-3-(トリフルオロメチル)-1H-ピラゾール-5-ホルミック酸は、これらの反応によって調製されます .
工業的生産方法
BCX-7353 の工業的生産は、迅速、簡便、経済的、環境に優しいように設計されています。 このプロセスは、入手しやすい原料を使用しており、大規模生産に適しています .
化学反応の分析
反応の種類
BCX-7353 は、次のようなさまざまな化学反応を起こします。
酸化: 多くの薬物や環境化学物質の代謝に関係します。
還元: 電子の獲得または酸化状態の低下を伴います。
置換: 1 つの原子または原子のグループが別の原子または原子のグループと置き換えられることを伴います。
一般的な試薬と条件
BCX-7353 の合成に使用される一般的な試薬には、環化剤、還元剤、酸化剤が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .
生成される主な生成物
これらの反応から生成される主な生成物は、BCX-7353 自体であり、これは非常に特異的で効果的な血漿カリクレイン阻害剤です .
科学研究の応用
BCX-7353 は、次のような幅広い科学研究の応用を持っています。
化学: 血漿カリクレイン阻害を研究するためのモデル化合物として使用されます。
生物学: カリクレイン-キニン系への影響と、遺伝性血管浮腫におけるその役割について調査されています。
類似化合物との比較
類似化合物
エカランチド: 遺伝性血管浮腫の治療に使用されるもう1つの血漿カリクレイン阻害剤です。
イカツバン: 遺伝性血管浮腫発作の急性治療に使用されるブラジキニン B2 受容体拮抗薬です。
ラナデルマブ: 血漿カリクレインを阻害するモノクローナル抗体であり、遺伝性血管浮腫発作の予防に使用されます。
BCX-7353 の独自性
BCX-7353 は、経口バイオアベイラビリティと1日1回の投与レジメンが特徴であり、患者にとって便利な選択肢となります。 皮下または静脈内投与が必要な他の治療とは異なり、BCX-7353 は経口で摂取でき、患者さんのコンプライアンスと生活の質が向上します .
生物活性
Berotralstat, marketed under the name Orladeyo, is an orally bioavailable inhibitor of plasma kallikrein, a serine protease involved in the kinin-kallikrein system. It is primarily indicated for the prophylaxis of hereditary angioedema (HAE) attacks. This compound has gained attention due to its unique mechanism of action and its ability to significantly reduce the frequency of angioedema attacks in patients with HAE.
Berotralstat selectively inhibits plasma kallikrein, which is responsible for the cleavage of kininogen to release bradykinin. Elevated levels of bradykinin lead to increased vascular permeability and resultant swelling, characteristic of HAE. By inhibiting this enzyme, berotralstat effectively lowers bradykinin levels, thereby reducing the frequency and severity of angioedema attacks .
Pharmacokinetics
- Dosing : The recommended dose is 150 mg once daily.
- Metabolism : Berotralstat is metabolized by CYP2D6 and CYP3A4, with a low turnover rate. At steady state, it has been shown to have a mean corrected QT interval increase that remains below clinically significant thresholds .
- Elimination : The compound has a significant volume of distribution (3123 L) and exhibits moderate inhibition of CYP enzymes, which may have implications for drug interactions .
Randomized Controlled Trials
Several key studies have evaluated the efficacy of berotralstat:
- APeX-2 Trial : This phase 3 trial demonstrated that berotralstat significantly reduced the frequency of HAE attacks compared to placebo. Patients receiving 150 mg experienced a reduction from an average of 3.33 attacks per month to 1.50 after six months .
- APeX-J Trial : Conducted in Japan, this study further confirmed the efficacy of berotralstat in reducing HAE attack rates among patients with type 1 or 2 HAE. The results indicated a significant reduction in attacks from 2.18 per month on placebo to 1.11 per month on berotralstat .
Long-Term Prophylaxis
A retrospective analysis highlighted the long-term benefits of berotralstat over six months, showing sustained reductions in attack rates across different patient groups (HAE type I, HAE-nC1-INH, AAE-C1-INH) with notable improvements in quality of life metrics such as the Angioedema Quality of Life Questionnaire (AE-QoL) and Angioedema Control Test (AECT) scores .
Study | Patient Group | Baseline Attacks/Month | Post-Treatment Attacks/Month | AE-QoL Change |
---|---|---|---|---|
APeX-2 | HAE Type I | 3.33 | 1.50 | -24.1 |
APeX-J | HAE Type I/II | N/A | 1.11 | N/A |
Retrospective | HAE-nC1-INH | 3.8 | 1.0 | -8.0 |
Safety Profile
Berotralstat has been generally well-tolerated among patients in clinical trials, with common adverse events including nasopharyngitis and abdominal pain . The safety data indicate that while there are some mild side effects, they do not outweigh the benefits provided by the drug in reducing angioedema attacks.
Case Studies
In real-world settings, adherence to berotralstat therapy has been reported as high among patients, with studies indicating that patients prefer oral prophylactic therapies over injectable options . This preference likely contributes to improved compliance and long-term outcomes.
特性
IUPAC Name |
2-[3-(aminomethyl)phenyl]-N-[5-[(R)-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26F4N6O/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41)/t28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXNXMBYCBRBRFD-MUUNZHRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN[C@@H](C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26F4N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336676 | |
Record name | Berotralstat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
562.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Hereditary angioedema (HAE) is a rare genetic disorder associated with severe swelling of the skin and upper airway. It is caused by mutations in the regulatory or coding regions of the gene that encodes C1 inhibitor (SERPING1), which result in either a deficiency (type I) or dysfunction (type II) of C1 inhibitor (C1 esterase inhibitor, C1-INH). C1 inhibitor is a serine protease inhibitor that normally regulates bradykinin production by covalently binding to and inactivating plasma kallikrein. Plasma kallikrein is a protease that cleaves high-molecular-weight-kininogen (HMWK) to generate cleaved HMWK (cHMWK). During HAE attacks, the levels of plasma kallikrein fall, leading to the cleavage of high-molecular-weight-kininogen and the release of bradykinin, a potent vasodilator that increases vascular permeability. Bradykinin plays a major role in promoting edema and pain associated with HAE. Patients with HAE cannot properly regulate plasma kallikrein activity due to the deficiency or dysfunction of a serum inhibitor of C1 inhibitor, leading to uncontrolled increases in plasma kallikrein activity and recurrent angioedema attacks. Berotralstat is a potent inhibitor of plasma kallikrein that works by binding to plasma kallikrein and blocking its proteolytic activity, thereby controlling excess bradykinin generation. | |
Record name | Berotralstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1809010-50-1 | |
Record name | Berotralstat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809010501 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Berotralstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15982 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Berotralstat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEROTRALSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZA0KB1BDQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。